(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 5, and a methanesulfonamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide typically involves the reaction of 1,5-dimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanesulfonamide: Another isomer with distinct properties and uses.
Uniqueness
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11N3O2S |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-3-6(8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11) |
InChI Key |
CJNOKKHUSFMENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CS(=O)(=O)N |
Origin of Product |
United States |
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